molecular formula C8H9NS B15257809 5-Methyl-2,3-dihydro-1,3-benzothiazole

5-Methyl-2,3-dihydro-1,3-benzothiazole

Cat. No.: B15257809
M. Wt: 151.23 g/mol
InChI Key: YOCNSWXEHXJBSF-UHFFFAOYSA-N
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Description

5-Methyl-2,3-dihydro-1,3-benzothiazole is a synthetically versatile benzothiazole derivative that serves as a privileged scaffold in medicinal chemistry and drug discovery. The benzothiazole core is a fused heterocyclic system containing nitrogen and sulfur, known for its planar structure and ability to engage in diverse non-covalent interactions with biological targets, leading to high binding affinity and specificity . This molecular framework is found in a wide array of compounds with significant pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective properties . Researchers value this scaffold for developing novel enzyme inhibitors, receptor modulators, and diagnostic agents . The synthesis of benzothiazole derivatives typically involves classical condensation reactions, and the core structure is highly tunable, allowing for functionalization at various positions to optimize potency, selectivity, and metabolic stability . For instance, substitutions at the C-2, C-5, and C-6 positions of the benzothiazole ring have been extensively studied to enhance biological activity, such as introducing electron-withdrawing groups to boost efficacy or methoxy groups to improve kinase-targeted anticancer effects . Beyond therapeutics, benzothiazole derivatives are also utilized in the development of fluorescent markers and materials science due to their strong fluorescence properties . This compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H9NS

Molecular Weight

151.23 g/mol

IUPAC Name

5-methyl-2,3-dihydro-1,3-benzothiazole

InChI

InChI=1S/C8H9NS/c1-6-2-3-8-7(4-6)9-5-10-8/h2-4,9H,5H2,1H3

InChI Key

YOCNSWXEHXJBSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2,3-dihydro-1,3-benzothiazole typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. One common method is the reaction of 2-aminobenzenethiol with acetaldehyde under acidic conditions, which leads to the formation of the desired benzothiazole derivative . Another approach involves the cyclization of thioamides with carbon dioxide in the presence of diethylsilane and a catalyst such as 1,5-diazabicyclo[4.3.0]non-5-ene .

Industrial Production Methods

Industrial production of 5-Methyl-2,3-dihydro-1,3-benzothiazole often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly popular to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,3-dihydro-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted benzothiazole derivatives .

Scientific Research Applications

5-Methyl-2,3-dihydro-1,3-benzothiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Table 1: Key Compounds for Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Activities References
5-Methyl-2,3-dihydro-1,3-benzothiazole C₈H₉NS 151.23 Partially saturated thiazole ring; methyl substitution at 5-position Not explicitly reported
Dithiobis(2,3-dihydro-1,3-benzothiazole) C₁₄H₁₀N₂S₄ 326.45 Dimeric form of dihydrobenzothiazole; disulfide linkage Corrosion inhibitor for Zn in HCl solutions
5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole C₁₆H₁₂ClNO₃S 341.79 Fully unsaturated benzothiazole; chloro and trimethoxyphenyl substituents Antimicrobial, antitumoral
4-Aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines Variable ~300–400 Partially saturated thiazole; propenyl and aryl substituents Antihypertensive agents (e.g., compound 3(5))
5-Methyl-1,2,3-thiadiazole C₃H₄N₂S 100.14 Fully unsaturated thiadiazole ring; methyl substitution Not explicitly reported

Comparative Analysis

Structural Modifications and Physicochemical Properties

  • Saturation of the Thiazole Ring :

    • The partial saturation in 5-methyl-2,3-dihydro-1,3-benzothiazole reduces electron delocalization compared to fully unsaturated benzothiazoles (e.g., 5-chloro-2-(trimethoxyphenyl)-1,3-benzothiazole). This likely decreases thermal stability but may enhance solubility in polar solvents .
    • Dimerization (e.g., dithiobis(2,3-dihydro-1,3-benzothiazole)) introduces disulfide bonds, increasing molecular weight and altering redox properties, which is critical for corrosion inhibition .
  • Substituent Effects :

    • Electron-withdrawing groups (e.g., chloro in 5-chloro-2-(trimethoxyphenyl)-1,3-benzothiazole) enhance electrophilic reactivity, facilitating interactions with biological targets. In contrast, methyl groups (as in 5-methyl derivatives) typically increase lipophilicity .
    • Propenyl and aryl substituents in 2,3-dihydro-1,3-thiazol-2-imines improve binding affinity to angiotensin II receptors, a key factor in their antihypertensive activity .

Functional Differences

  • Biological Activity :

    • Fully unsaturated benzothiazoles with electron-deficient substituents (e.g., 5-chloro-2-(trimethoxyphenyl)-1,3-benzothiazole) exhibit broad-spectrum antimicrobial and antitumoral activities due to their ability to intercalate DNA or inhibit enzymes .
    • 2,3-Dihydro-1,3-thiazol-2-imines demonstrate targeted antihypertensive effects by binding to angiotensin II receptors, with compound 3(5) showing efficacy comparable to valsartan .
  • Industrial Applications :

    • The dimeric dithiobis(2,3-dihydro-1,3-benzothiazole) acts as a corrosion inhibitor by adsorbing onto metal surfaces, forming protective layers that suppress hydrogen gas evolution in acidic environments .

Research Findings and Implications

  • Pharmacological Potential: The antihypertensive activity of 2,3-dihydro-1,3-thiazol-2-imines highlights the therapeutic promise of partially saturated thiazole derivatives. Further optimization of substituents could enhance selectivity and potency .
  • Material Science : The corrosion inhibition efficiency of dithiobis(2,3-dihydro-1,3-benzothiazole) underscores the industrial relevance of modifying benzothiazole scaffolds for protective coatings .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Methyl-2,3-dihydro-1,3-benzothiazole, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound is typically synthesized via cyclization reactions involving thioamide precursors or sulfurization of benzothiazole derivatives. For example, heating 3-methyl-2,3-dihydro-1,3-benzothiazole with elemental sulfur at 200°C for 0.5 hours produces thione derivatives, with yields dependent on reaction time and sulfur stoichiometry . Optimization involves solvent selection (e.g., DMF or THF), catalysts (e.g., DABCO for thioketone formation), and purification via column chromatography or recrystallization .

Q. How can spectroscopic techniques confirm the structure of 5-Methyl-2,3-dihydro-1,3-benzothiazole derivatives?

  • Methodology :

  • NMR : Characteristic signals include methyl protons (δ ~1.5–2.0 ppm) and dihydrothiazole ring protons (δ ~3.0–4.0 ppm). Carbon shifts for the thiazole sulfur-bound carbons appear at δ ~160–170 ppm .
  • IR : Stretching vibrations for C=S bonds occur at ~1100–1200 cm⁻¹, while aromatic C–H stretches appear at ~3000–3100 cm⁻¹ .
  • X-ray crystallography : Used to resolve crystal packing and confirm dihedral angles (e.g., 78.37° between benzothiazole and aromatic rings in related structures) .

Q. What safety protocols are critical when handling 5-Methyl-2,3-dihydro-1,3-benzothiazole in laboratory settings?

  • Methodology : Use fume hoods to avoid inhalation, wear nitrile gloves, and store in airtight containers under inert gas. Emergency measures include ethanol rinses for skin contact and activated carbon for spill containment. Toxicity data (e.g., LD₅₀) should be referenced from safety sheets of analogous compounds like 2,1,3-benzothiadiazole .

Advanced Research Questions

Q. What mechanistic insights explain the formation of thione derivatives from 5-Methyl-2,3-dihydro-1,3-benzothiazole under sulfurization conditions?

  • Methodology : The reaction proceeds via radical intermediates or nucleophilic substitution. Heating with sulfur promotes C–S bond cleavage and thioketone formation, as observed in the conversion to 3-methyl-1,3-benzothiazole-2(3H)-thione. Kinetic studies using TGA/DSC can monitor exothermic transitions, while DFT calculations model sulfur insertion pathways .

Q. How does computational modeling assist in predicting the binding interactions of 5-Methyl-2,3-dihydro-1,3-benzothiazole derivatives with biological targets?

  • Methodology : Molecular docking (e.g., AutoDock Vina) evaluates binding poses to enzymes like α-glucosidase. For example, derivatives with fluorophenyl substituents show stronger hydrogen bonding (e.g., –CF₃ groups interacting with active-site residues). MD simulations (50 ns) assess stability, with RMSD values <2.0 Å indicating robust binding .

Q. What thermodynamic parameters govern the adsorption behavior of 5-Methyl-2,3-dihydro-1,3-benzothiazole-based corrosion inhibitors on metal surfaces?

  • Methodology : Langmuir isotherm analysis (ΔG°ads ~−35 kJ/mol) indicates mixed physisorption/chemisorption. Electrochemical impedance spectroscopy (EIS) reveals charge-transfer resistance increases (e.g., from 50 to 450 Ω·cm²) with inhibitor concentration. Arrhenius plots show activation energy (Eₐ) increases from 45 to 65 kJ/mol, confirming inhibitor efficacy at lower temperatures .

Q. How do structural modifications (e.g., aryl substitutions) affect the biological activity of 5-Methyl-2,3-dihydro-1,3-benzothiazole derivatives?

  • Methodology : SAR studies show that electron-withdrawing groups (e.g., –NO₂, –Br) enhance enzyme inhibition (e.g., IC₅₀ = 12 μM for 4-bromophenyl derivatives against AST/ALT). In vitro assays (MTT, flow cytometry) correlate lipophilicity (logP ~2.5–3.5) with membrane permeability. Confocal microscopy visualizes intracellular accumulation in HepG2 cells .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on the temperature dependence of corrosion inhibition efficiency for benzothiazole derivatives?

  • Analysis : While most studies observe decreased efficiency at higher temperatures due to desorption (e.g., 75% efficiency at 25°C vs. 50% at 60°C), anomalies arise from varying experimental conditions. For instance, competitive solvent adsorption (e.g., HCl vs. DMSO) or alloy surface heterogeneity (e.g., Zn vs. steel) can alter trends. Controlled studies using identical electrolytes and surface pretreatment protocols are recommended .

Methodological Tables

Parameter Synthesis Optimization Corrosion Inhibition
Key VariableSolvent polarity, catalyst loadingInhibitor concentration, pH
Optimal RangeDMF, 5 mol% DABCO0.1–1.0 mM, pH 2–4
Analytical ToolHPLC (purity >98%)EIS (charge-transfer resistance)
Reference

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